1,1,2,2-Tetraethoxyethane

Descripción

Significance in Contemporary Chemical Synthesis and Materials Science

The contemporary relevance of 1,1,2,2-tetraethoxyethane stems from its dual role as both a reactive precursor and a functional material component. Its unique structure, featuring four electron-donating ethoxy groups, imparts stability and specific reactivity, making it a valuable building block in complex organic syntheses, including the preparation of pharmaceutical intermediates. The compound undergoes several key reactions, such as hydrolysis to regenerate glyoxal (B1671930) and ethanol (B145695), oxidation to form corresponding aldehydes or carboxylic acids, and substitution of its ethoxy groups.

In the realm of materials science, this compound is gaining considerable attention as a high-performance electrolyte solvent for advanced battery systems. researchgate.netdb-thueringen.de Research into sodium-ion and lithium-ion batteries has demonstrated that electrolytes formulated with this glyoxal acetal (B89532) exhibit enhanced thermal stability, higher flash points, and improved cycling stability compared to conventional carbonate-based electrolytes. researchgate.netdb-thueringen.de These properties are attributed to its low viscosity, low melting point, and its ability to form a stable and protective solid-electrolyte interphase (SEI) on electrode surfaces. researchgate.netdb-thueringen.de Its application in polymer chemistry is also noteworthy, where it can be used as a solvent or a reactant to modify polymer characteristics like flexibility and thermal stability. ontosight.ai

Historical Context of Glyoxal Acetal Chemistry

The chemistry of glyoxal acetals is intrinsically linked to the history of glyoxal itself, the simplest dialdehyde (B1249045) (OCHCHO). wikipedia.org Glyoxal was first prepared and named in the 19th century by the German-British chemist Heinrich Debus, who synthesized it by reacting ethanol with nitric acid. wikipedia.org The commercial production of glyoxal began much later, with the first significant source established in France in 1960. wikipedia.org

The formation of acetals from aldehydes and alcohols is a fundamental reaction in organic chemistry. Early studies, dating back to the first half of the 20th century, investigated the preparation and properties of glyoxal acetals, such as glyoxal tetramethyl acetal. acs.org The acid-catalyzed reaction between glyoxal and alcohols to form these acetal structures has been a subject of academic and industrial research for decades. nih.govcdnsciencepub.com This reaction is a classic example of protecting group chemistry, where the reactive aldehyde functionalities of glyoxal are masked. Historically, research focused on understanding the mechanisms of acetal formation and their subsequent hydrolysis or decomposition under acidic conditions. nih.gov This foundational knowledge has paved the way for the modern applications of glyoxal acetals like this compound, extending from organic synthesis to the advanced materials used in atmospheric science and energy storage. nih.gov

Physicochemical Properties of this compound

Below is an interactive table summarizing the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H22O4 | chemical-suppliers.euepa.govchemsrc.com |

| Molecular Weight | 206.28 g/mol | epa.govchemsrc.com |

| Appearance | Clear, colorless liquid | chemical-suppliers.eu |

| Density | 0.938 g/cm³ (predicted) | chemical-suppliers.euchemsrc.com |

| Boiling Point | 195-196 °C (at 753 Torr); 240.3 °C (at 760 mmHg) | chemical-suppliers.euchemsrc.com |

| Flash Point | 67.5 °C | chemical-suppliers.euchemsrc.com |

Research Applications of this compound

This table details the principal research applications of this compound in various scientific fields.

| Field of Application | Specific Use | Research Finding | Source |

| Energy Storage | Electrolyte Solvent (Sodium-ion & Lithium-ion Batteries) | Enhances electrochemical performance, cycling stability, and thermal safety of batteries compared to traditional carbonate solvents. Forms a more protective electrode-electrolyte interphase. | researchgate.netdb-thueringen.denih.gov |

| Organic Synthesis | Chemical Intermediate & Solvent | Serves as a building block for complex molecules, including pharmaceutical intermediates. Used in acetal formation to protect reactive functional groups. | ontosight.ai |

| Materials Science | Polymer Production | Acts as a solvent and reactant in the manufacturing of polymers, allowing for modification of properties such as flexibility and thermal stability. | ontosight.ai |

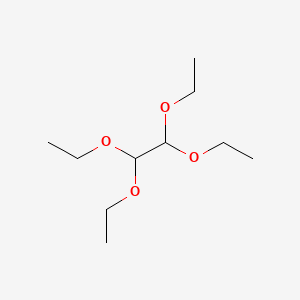

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,2-tetraethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFWKSARFIIDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192833 | |

| Record name | 1,1,2,2-Tetraethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3975-14-2 | |

| Record name | 1,1,2,2-Tetraethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3975-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetraethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003975142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane,1,2,2-tetraethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2,2-Tetraethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetraethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-Tetraethoxyethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75ZE97UDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 1,1,2,2 Tetraethoxyethane

Established Synthetic Pathways

Acetalization of Glyoxal (B1671930) with Ethanol (B145695)

The most common and industrially significant method for producing 1,1,2,2-tetraethoxyethane is the acid-catalyzed reaction of glyoxal with ethanol. smolecule.comgoogle.com This reaction represents a classic example of acetal (B89532) formation, a fundamental transformation in organic synthesis. smolecule.com

The reaction proceeds in a stepwise manner, beginning with the protonation of one of the carbonyl groups of glyoxal by an acid catalyst. libretexts.orglibretexts.org This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an ethanol molecule. This initial attack results in the formation of a hemiacetal intermediate. libretexts.orglibretexts.org

It has been noted that in the presence of an acid catalyst, unstable hemiacetals are initially formed when glyoxal reacts with alcohols like ethanol. researchgate.netatamanchemicals.com These intermediates can then be converted to the more stable acetal form upon heating. researchgate.net

The acetalization of glyoxal with ethanol requires the presence of an acid catalyst to proceed at a reasonable rate. smolecule.comresearchgate.net Both Brønsted and Lewis acids can be employed for this purpose. google.com Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The catalyst facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org Research has shown that sulfuric acid can significantly lower the activation energy barrier for the formation of the hemiacetal from glyoxal and ethanol. researchgate.net

The reaction is typically carried out at temperatures above room temperature, often in the range of 50 to 80°C, with a preferred range of 65 to 75°C. google.com It can be conducted at atmospheric, reduced, or elevated pressures. google.com A critical factor influencing the yield of this compound is the water content in the reaction mixture. The presence of excess water can shift the equilibrium back towards the reactants, thereby reducing the product yield. smolecule.com Studies have demonstrated that maintaining a water concentration of not more than 8% by weight is crucial for achieving high yields. google.com For instance, a decrease in yield from 70% to 44% was observed when the water content increased from 3.4% to 11.1%. smolecule.com To mitigate this, methods for water removal, such as azeotropic distillation with a solvent like chloroform (B151607), are sometimes employed. tandfonline.com

The molar ratio of ethanol to glyoxal is another important parameter. A large excess of ethanol is generally used to drive the reaction towards the formation of the diacetal and to suppress hydrolysis. google.com Optimal molar ratios are typically in the range of 15:1 to 50:1, with a more specific range of 18:1 to 30:1 being preferred to maximize conversion while minimizing the costs associated with recovering excess ethanol. google.com

| Catalyst Type | Examples |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid |

| Heterogeneous Catalysts | Strongly acidic ion exchange resins (e.g., Amberlyst®15) |

Table 1: Examples of Catalysts Used in the Acetalization of Glyoxal

| Parameter | Optimal Range | Impact on Yield |

| Ethanol:Glyoxal Molar Ratio | 15:1 to 50:1 | Higher ratios favor product formation and suppress hydrolysis. google.com |

| Water Content | < 8% by weight | Exceeding this concentration significantly reduces product yield. smolecule.comgoogle.com |

| Temperature | 50°C to 80°C | Reaction is typically heated to achieve a reasonable rate. google.com |

Table 2: Key Reaction Parameters for the Acetalization of Glyoxal with Ethanol

Nucleophilic Substitution Involving 1,1,2,2-Tetrachloroethane (B165197) and Ethanol

An alternative synthetic route to this compound involves the nucleophilic substitution reaction between 1,1,2,2-tetrachloroethane and ethanol. In this process, the ethoxide ion (C₂H₅O⁻), a strong nucleophile and base, displaces the chloride ions from the tetrachloroethane backbone. stackexchange.com

This reaction is a classic example of a nucleophilic substitution, where the electron-rich ethoxide attacks the electrophilic carbon atom bonded to a chlorine atom, leading to the departure of the chloride ion as a leaving group. ksu.edu.saorganic-chemistry.org The reaction proceeds in a stepwise manner, with each of the four chlorine atoms being successively replaced by an ethoxy group.

This nucleophilic substitution reaction is typically carried out under basic conditions to generate the highly reactive ethoxide nucleophile from ethanol. A strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate ethanol. The reaction can also be influenced by acidic conditions, although basic catalysis is more common for this specific transformation. The choice between acid and base catalysis can significantly impact the reaction pathway and the formation of side products. mdpi.comrsc.org

The reaction temperature is a critical parameter that needs to be controlled, with a typical range being 60–80°C. Careful monitoring of the stoichiometric ratios of the reactants is also essential to minimize the formation of byproducts such as diethyl ether.

Optimization of Synthetic Processes

Efforts to optimize the synthesis of this compound have focused on improving reaction efficiency, increasing yields, and reducing costs and environmental impact. google.compatsnap.com For the acetalization of glyoxal, the use of continuous-flow reactors with integrated distillation columns has been employed for large-scale production, offering advantages such as reduced batch variability and the ability to recycle excess ethanol. This method can achieve purities of 85–92% after distillation.

The use of heterogeneous catalysts, such as strongly acidic ion exchange resins, is a predominant approach in industrial settings. smolecule.com These catalysts offer the advantage of being easily separated from the reaction mixture, simplifying the purification process. googleapis.com

In some patented methods, the addition of an ester corresponding to the alcohol used in the reaction has been shown to improve the efficiency of the condensation reaction, save energy, and reduce production costs. google.compatsnap.com For instance, a process has been described where the reaction is carried out with a reflux time of 20–30 hours at a temperature of 70–90°C under normal pressure. google.com

Selection of Solvents and Catalysts

In the synthesis of this compound, the ethanol reactant often serves as the solvent, particularly when used in a large excess. The choice of catalyst is crucial for the acid-catalyzed acetalization of glyoxal. smolecule.com Both homogeneous and heterogeneous catalysts are employed.

Homogeneous catalysts include Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). smolecule.comresearchgate.net While effective, these catalysts can be difficult to separate from the reaction mixture. smolecule.com

Heterogeneous catalysts, particularly strongly acidic ion exchange resins like Amberlyst® 15, are the predominant choice in industrial settings. google.comsmolecule.com Their primary advantage is the ease of separation from the product mixture through simple filtration, which simplifies the purification process and allows for catalyst recycling. smolecule.com

Historically, water-immiscible azeotroping agents like benzene, toluene, or chloroform were used to remove the water formed during the reaction, but this approach adds to process costs and involves ecologically unsafe materials. google.com

Table 2: Comparison of Catalytic Systems

| Catalyst Category | Example | Loading (wt%) | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TsOH | 0.5-1 | 50-80 | High activity. smolecule.com | Difficult separation. smolecule.com |

Minimization of Side Product Formation

One of the main factors contributing to side product formation is the presence of water, which can shift the reaction equilibrium toward hydrolysis of the acetal, regenerating glyoxal and ethanol. smolecule.com Furthermore, incomplete reaction can result in the presence of monosubstituted acetals; this can be mitigated through the precise dosing of the ethanol reactant. The relative abundance of different acetal products is dependent on the initial glyoxal concentration and the alcohol-to-glyoxal ratio. acs.org

Overcoming Challenges with Water-Miscible Alcohols

A significant challenge in the synthesis of this compound is the use of water-miscible alcohols like ethanol. google.com The difficulty arises from the presence of water, which is introduced with the commercial glyoxal (typically a 40% aqueous solution) and is also a product of the acetalization reaction. smolecule.compatsnap.com Excess water in the reaction mixture can significantly impede the reaction and reduce the yield of the final product. smolecule.comtandfonline.com

Research has shown that water concentrations exceeding 8% by weight can dramatically lower the product yield. smolecule.com For instance, a decrease in yield from 70% to 44% was observed when the water content increased from 3.4% to 11.1%. smolecule.com To counter this, a key strategy involves concentrating the aqueous glyoxal solution to 60-75% by weight before the reaction, typically through distillation under reduced pressure. smolecule.com Another effective method is to use a large molar excess of ethanol, which helps to drive the equilibrium towards the formation of the diacetal product. google.com While methods involving azeotropic distillation with agents like chloroform have been explored to remove water, they are generally less favored due to economic and environmental concerns. google.com

Industrial Production Considerations and Scale-Up Research

For the large-scale industrial production of this compound, efficiency, cost-effectiveness, and environmental impact are paramount. The industry predominantly employs continuous-flow reactors rather than batch processes. These systems, often integrated with distillation columns, allow for greater control, reduced batch-to-batch variability, and can achieve product purity of 85–92% after distillation.

The use of heterogeneous catalysts, such as acidic ion exchange resins, is a key feature of industrial synthesis. smolecule.com This choice simplifies the manufacturing process by allowing for easy catalyst recovery and reuse, which is a significant advantage over homogeneous catalysts. smolecule.com A patent for this process describes the use of a tubular reactor filled with an ion exchanger catalyst, through which the reactant solution is continuously pumped. google.com

A crucial economic aspect of industrial production is the efficient recovery and recycling of the excess ethanol used in the reaction. The final purification of crude this compound is typically accomplished through vacuum distillation. smolecule.com This technique allows for distillation at lower temperatures, which is necessary to prevent the thermal decomposition that can occur at temperatures above 150°C. smolecule.com

Reaction Mechanisms and Chemical Reactivity of 1,1,2,2 Tetraethoxyethane

Hydrolysis Pathways and Products

1,1,2,2-Tetraethoxyethane, as an acetal (B89532), can undergo hydrolysis, a reaction that is reversible and influenced by factors such as pH and temperature. smolecule.com In the presence of water and a catalyst, which can be either acidic or basic, the compound breaks down to form glyoxal (B1671930) and ethanol (B145695). The conventional synthesis of this compound involves the acid-catalyzed acetalization of glyoxal with ethanol, proceeding through the formation of a bis-acetal structure where both carbonyl groups of glyoxal react with ethanol molecules. smolecule.com

Table 1: Hydrolysis of this compound

| Reactants | Conditions | Products |

|---|

Oxidation Reactions and Corresponding Products

This compound is susceptible to oxidation, particularly by strong oxidizing agents. chemsrc.com Reaction with substances like potassium permanganate (B83412) or chromium trioxide can lead to the formation of corresponding carboxylic acids or aldehydes. It is noted that the compound is incompatible with strong oxidants, and such conditions should be avoided. chemsrc.comcoleparmer.com Under thermal decomposition or combustion, it can produce irritating and highly toxic gases. coleparmer.com

Substitution Reactions of Ethoxy Groups with Nucleophiles

The ethoxy groups present in this compound are subject to substitution by other functional groups when subjected to appropriate conditions. These reactions involve various nucleophiles, depending on the desired substituted product. For instance, it is used in the preparation of 1,1,2-triethoxyethene through a reaction with aluminum tert-butoxide, which is followed by the elimination of alcohol. lookchem.com

Stability of the Acetal Structure and the Role of Ethoxy Groups

The stability of this compound is a key feature, attributed to its acetal structure. The four ethoxy groups contribute to this stability through their electron-donating effects. This structural characteristic enhances its solubility and reactivity in comparison to similar compounds. smolecule.com The compound is stable under normal temperatures and pressures. chemsrc.comcoleparmer.com However, it is sensitive to moisture and air, and incompatible with acids and strong oxidizing agents. lookchem.com Recent studies have highlighted its thermal stability, particularly when used as an electrolyte component in sodium-ion energy storage systems, where it exhibits higher flash points compared to traditional carbonate-based electrolytes. db-thueringen.de

Interactions with Molecular Targets in Chemical Systems

This compound's functional groups enable it to interact with various molecular targets, including enzymes and receptors. Its ability to dissolve a range of reactants enhances their mobility and the likelihood of successful chemical transformations, making it a useful solvent in organic synthesis. ontosight.ai In the context of energy storage, its interaction with electrode materials is of significant interest. For example, in sodium-ion batteries, electrolytes containing this compound can form thicker and more protective electrode-electrolyte interphases, which helps to inhibit electrode degradation and improve cycling stability. db-thueringen.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,2-Triethoxyethene |

| Aluminum tert-butoxide |

| Chromium trioxide |

| Ethanol |

| Glyoxal |

Advanced Applications in Chemical Research and Technology

Role as a Reagent in Organic Synthesis

In the realm of organic synthesis, 1,1,2,2-tetraethoxyethane serves as a key reagent, primarily due to its function as a protected form of glyoxal (B1671930). This characteristic allows for controlled reactions and the synthesis of complex molecules with high precision.

Acetal (B89532) and Ketal Formation

This compound is instrumental in the formation of acetals and ketals, which are crucial protecting groups for carbonyl functionalities (aldehydes and ketones) in multi-step organic syntheses. smolecule.com The conventional method for its synthesis involves the acid-catalyzed acetalization of glyoxal with ethanol (B145695). smolecule.com The mechanism for this protection proceeds via the sequential nucleophilic attack of an alcohol on the protonated carbonyl groups of glyoxal, which can be generated in situ from the hydrolysis of this compound under acidic conditions. smolecule.com This reversible reaction allows for the protection of carbonyl groups, preventing them from undergoing unwanted reactions during subsequent synthetic steps. The protective group can then be removed under specific conditions to regenerate the original carbonyl group.

The stability of the resulting acetal is attributed to the electron-donating effects of the ethoxy groups, which stabilize the acetal structure. This strategy is fundamental in synthetic pathways where selective reaction at other sites of a molecule is required.

Stabilization of Reactive Intermediates

The primary way this compound contributes to the stabilization of reactive intermediates is through its role as a carbonyl protecting group. In complex molecules, certain functional groups can be highly reactive and may interfere with desired chemical transformations. By converting a reactive aldehyde or ketone into a more stable acetal or ketal using this compound as a precursor, these reactive sites are effectively masked. This protection prevents side reactions and allows chemists to perform reactions on other parts of the molecule with greater control and yield. Once the desired transformations are complete, the protecting group can be removed, restoring the original carbonyl functionality.

Facilitation of Reactions Involving Sensitive Functional Groups

The use of this compound as a protecting agent is particularly valuable in syntheses involving molecules with sensitive functional groups. For instance, if a molecule contains both a ketone and an ester, and a reaction is intended to selectively modify the ester, the ketone must be protected to prevent it from reacting as well. This compound can be used to form a stable acetal at the ketone position, allowing the ester to be modified without interference. Research has highlighted its effectiveness in achieving high yields of desired products while minimizing side reactions in such scenarios.

Building Block in Pharmaceutical and Agrochemical Intermediate Synthesis

Beyond its role as a protecting group, this compound serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical intermediates. pharmaffiliates.com Its ability to introduce a two-carbon unit with protected aldehyde functionalities makes it a valuable precursor for the construction of more complex molecular architectures, including heterocyclic compounds. guidechem.com The compound is involved in the production of various pharmaceutical agents by acting as a foundational component in their synthetic pathways.

Applications in Electrochemical Energy Storage Systems

The search for safer and more stable electrolytes for lithium-ion batteries (LIBs) has led to the investigation of alternative solvent systems. This compound has emerged as a promising candidate due to its favorable physicochemical properties.

Electrolyte Solvent in Lithium-Ion Batteries (LIBs)

This compound (TEE) has been explored as a solvent component in electrolytes for LIBs, often in combination with other organic carbonates like propylene (B89431) carbonate (PC) or ether-based solvents like 1,3-dioxolane (B20135) (DOL). db-thueringen.deresearchgate.net Its higher boiling point and flash point compared to conventional linear carbonates (like dimethyl carbonate, DMC) contribute to the enhanced thermal stability and safety of the battery. nih.gov

Research has shown that TEE-based electrolytes can form a stable and homogeneous solid electrolyte interphase (SEI) on graphite (B72142) anodes, which is crucial for long-term cycling stability. researchgate.net When mixed with DOL, for example, the resulting electrolyte (1 M LiFSI in TEE:DOL 2:3) has demonstrated good transport properties and thermal stability. db-thueringen.de This electrolyte enabled high capacity, efficiency, and stability in graphite and lithium iron phosphate (B84403) (LFP) cells over prolonged cycling across a range of temperatures. db-thueringen.de

The viscosity and ionic conductivity of TEE-based electrolytes are key performance indicators. While pure TEE electrolytes can have higher viscosity and lower ionic conductivity compared to standard carbonate mixtures, blending TEE with co-solvents can optimize these properties. nih.govresearchgate.net For instance, a mixture of TEE and PC has been shown to provide a good balance between improved thermal stability and suitable transport properties. researchgate.net

Below are tables summarizing the reported properties of various TEE-based electrolytes for lithium-ion batteries.

Ionic Conductivity of TEE-Based Electrolytes

| Electrolyte Composition (Salt: 1 M LiTFSI) | Temperature (°C) | Ionic Conductivity (mS/cm) |

|---|---|---|

| TEE | 20 | ~1.0 |

| TEE | 60 | ~3.0 |

| TEE:PC (3:7) | 20 | 3.5 |

| TEE:DOL (2:3) (1M LiFSI) | 30 | ~4.5 |

This table presents a compilation of data from various research findings. db-thueringen.deresearchgate.netmdpi.com

Viscosity of TEE-Based Electrolytes

| Electrolyte Composition (Salt: 1 M LiTFSI) | Temperature (°C) | Viscosity (mPa·s) |

|---|---|---|

| TEE | 20 | ~8.0 |

| TEE | 60 | ~2.5 |

| TEE:PC (3:7) | 20 | ~10.0 |

This table presents a compilation of data from various research findings. db-thueringen.deresearchgate.net

The electrochemical stability window (ESW) is another critical parameter for an electrolyte, defining the voltage range within which it remains stable without significant decomposition. Electrolytes based on pure TEE are reported to be anodically stable up to approximately 3.7–3.9 V vs. Li/Li+. researchgate.netdb-thueringen.de When used in a mixture of 1 M LiFSI in TEE:DOL (2:3), the anodic stability limit is around 3.7 V vs. Li/Li+. db-thueringen.de While this may be a limitation for very high-voltage cathodes, it is suitable for systems like LFP/graphite cells, which operate within this window. db-thueringen.de The use of TEE-based electrolytes in such cells has been shown to result in good capacity retention and stable cycling performance. db-thueringen.deresearchgate.net

Enhancing Electrochemical Performance and Stability

In sodium-ion batteries (NIBs) utilizing a Prussian Blue positive electrode and a hard carbon negative electrode, an electrolyte composed of 1 M sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) in a TEG and propylene carbonate (PC) mixture (3:7 ratio) demonstrated competitive capacity and a longer cycle life than its conventional counterpart based on ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). db-thueringen.de Similarly, in lithium-ion batteries (LIBs), TEG-based electrolytes have shown promising performance with lithium iron phosphate (LFP) electrodes, particularly regarding capacity, high C-rate capacity retention, and cycling stability. researchgate.netdb-thueringen.de A novel electrolyte formulation consisting of 1 M lithium bis(fluorosulfonyl)imide (LiFSI) in a TEG and 1,3-dioxolane (DOL) mixture was reported to provide high capacity, efficiency, and stability for both graphite and LFP electrodes across a wide temperature range from 10°C to 60°C. db-thueringen.de

Impact on Ionic Conductivity and Viscosity

A critical aspect of an electrolyte's performance is its transport properties, namely ionic conductivity and viscosity. Pure electrolytes based on this compound exhibit inherently lower ionic conductivity and higher viscosity compared to standard carbonate-based electrolytes. db-thueringen.deresearchgate.net For instance, a conventional electrolyte of 1 M NaTFSI in a 1:1 mixture of EC and DMC shows a high conductivity of 8.67 mS·cm⁻¹ and a low viscosity of 3.3 mPas at 20°C. db-thueringen.de

Below is a data table comparing the physicochemical properties of various electrolytes.

| Electrolyte Solvent | Conducting Salt (1 M) | Ionic Conductivity (mS·cm⁻¹) at 20°C | Viscosity (mPas) at 20°C |

| This compound (TEG) / Propylene Carbonate (PC) (3:7) | NaTFSI | Not specified in provided context | Not specified in provided context |

| Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1) | NaTFSI | 8.67 | 3.3 |

| 1,1,2,2-Tetramethoxyethane (B1584647) (TMG) | NaTFSI | Not specified in provided context | Not specified in provided context |

Solid Electrolyte Interphase (SEI) Formation and Characteristics

The formation of a stable solid electrolyte interphase (SEI) on the anode surface is crucial for the long-term cyclability of lithium-ion and sodium-ion batteries. This compound has been found to possess an intrinsic ability to form a suitable SEI on various carbon-based anodes, including graphite, soft carbon, and hard carbon. researchgate.net

A key characteristic of the SEI formed in the presence of TEG-containing electrolytes is that it is generally thicker and believed to be more protective compared to the interphases formed in conventional carbonate-based electrolytes. db-thueringen.deresearchgate.net This more robust SEI layer can effectively inhibit common degradation mechanisms at the electrode surface. db-thueringen.deresearchgate.net Post-mortem X-ray photoelectron spectroscopy (XPS) analyses have confirmed the formation of a thicker SEI on electrode surfaces when an electrolyte of LiTFSI in TEG is used, as opposed to standard electrolytes. db-thueringen.de

This beneficial SEI formation is particularly important for advanced anode materials. In silicon-graphite composite anodes, the protective interphase created by TEG results in higher retention of both silicon and graphite activity, which in turn prolongs the cycle life of the cell. db-thueringen.de Furthermore, the positive impact of TEG on SEI formation is instrumental in enabling the use of other solvents, like 1,3-dioxolane (DOL), which are typically unstable with graphite anodes. db-thueringen.de

Thermal Stability and Safety Enhancements (e.g., Flammability Reduction, Thermal Runaway Onset)

A significant advantage of incorporating this compound into battery electrolytes is the marked improvement in safety and thermal stability. researchgate.net TEG is characterized by a high flash point and a high boiling point, properties that make it inherently less flammable than the volatile linear carbonates, such as dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC), commonly used in commercial LIBs. db-thueringen.deresearchgate.net

Thermogravimetric analysis (TGA) has shown that while pure TEG-based electrolytes have a higher vapor pressure than TEG/PC blends, they still represent a substantial improvement over electrolytes containing volatile linear carbonates. db-thueringen.de In a standard EC/DMC electrolyte, the highly volatile DMC begins to evaporate at temperatures as low as 30°C. db-thueringen.de In contrast, an electrolyte mixture of 1 M LiFSI in TEG:DOL (2:3) also displays high thermal stability, reinforcing the safety benefits of using TEG. db-thueringen.de

Performance with Specific Electrode Materials (e.g., LFP, Graphite, Hard Carbon, Silicon-containing Graphite)

The compatibility and performance of this compound-based electrolytes have been evaluated with several key electrode materials.

Lithium Iron Phosphate (LFP): Electrolytes containing TEG have demonstrated promising results with LFP cathodes, showing good capacity, stable cycling, and high capacity retention, even at accelerated charge/discharge rates. researchgate.netdb-thueringen.de

Graphite: TEG-based electrolytes are capable of forming a stable and effective SEI on graphite anodes. researchgate.net This is particularly noteworthy in solvent blends with 1,3-dioxolane (DOL), where TEG helps to overcome the typical instability of graphite in ether-based electrolytes. db-thueringen.deresearchgate.net In such systems, graphite electrodes have delivered high discharge capacities of 350 mAh·g⁻¹ at 0.5C and 340 mAh·g⁻¹ at 1C with excellent capacity retention. db-thueringen.de

Hard Carbon (HC): Hard carbon is a key anode material for sodium-ion batteries. In combination with a TEG/PC electrolyte, HC anodes have shown excellent performance, with a capacity retention of 89% over 100 cycles at a current of 186 mA·g⁻¹ and a high coulombic efficiency between 99-100%. db-thueringen.de Furthermore, at an elevated temperature of 60°C, TEG-based electrolytes enhance the stability of hard carbon electrodes compared to conventional formulations. researchgate.net

Silicon-containing Graphite: For high-capacity silicon-graphite composite anodes, the unique SEI formed from TEG-based electrolytes is advantageous. db-thueringen.de It leads to improved retention of the active materials' capacity and extends the cycle life of the electrode. db-thueringen.deresearchgate.net

The table below summarizes the performance of different electrode materials with TEG-containing electrolytes.

| Electrode Material | Battery Type | Key Findings |

| Lithium Iron Phosphate (LFP) | Lithium-Ion | High capacity, good capacity retention at high C-rates, and high cycling stability. researchgate.netdb-thueringen.de |

| Graphite | Lithium-Ion | Stable SEI formation, enables use of DOL co-solvent, high capacity retention at various C-rates. db-thueringen.de |

| Hard Carbon (HC) | Sodium-Ion | Good capacity retention (89% over 100 cycles) and high coulombic efficiency (99-100%). db-thueringen.deresearchgate.net Improved stability at 60°C. researchgate.net |

| Silicon-containing Graphite | Lithium-Ion | SEI formed by TEG prolongs cycle life by improving activity retention of Si and graphite. db-thueringen.deresearchgate.net |

Role in Gel-Polymer Electrolytes (GPEs) for Lithium-Ion Batteries

The safety advantages of this compound extend to its use in quasi-solid-state batteries. TEG has been successfully incorporated into gel-polymer electrolytes (GPEs) to enhance safety. researchgate.net In one study, TEG was used as a component in the solvent blend of a GPE, which was then confined within a methacrylate-based polymer matrix. researchgate.net This approach serves a dual purpose: the TEG component reduces the flammability of the liquid electrolyte, while the polymer matrix physically prevents electrolyte leakage. researchgate.net

Characterization of this novel GPE confirmed its improved thermal properties. researchgate.net It also demonstrated suitable ionic conductivity and a sufficiently wide electrochemical stability window, making it a viable candidate for safer, high-performance lithium-ion batteries. researchgate.net

Solvent Co-intercalation Behavior in Graphite

A major challenge for certain types of electrolytes, particularly those based on ethers like 1,3-dioxolane (DOL), is the phenomenon of solvent co-intercalation into graphite anodes. db-thueringen.deresearchgate.net This process, where solvent molecules intercalate into the graphite layers along with lithium ions, typically leads to the exfoliation and rapid degradation of the graphite structure. db-thueringen.denih.gov

The use of this compound as a co-solvent presents an effective strategy to mitigate this destructive process. db-thueringen.de When blended with DOL, TEG facilitates the formation of a stable and protective SEI on the graphite surface. db-thueringen.de This SEI layer acts as a barrier, preventing the DOL molecules from co-intercalating and thus preserving the structural integrity of the anode. This enables the use of ether-based electrolytes, which can offer other benefits, in combination with standard graphite anodes. db-thueringen.de This approach is also considered promising for the development of "lithium-ion-sulfur" batteries, which could utilize a lithiated graphite anode instead of problematic metallic lithium. researchgate.net

Electrolyte Component in Potassium-Ion Batteries (PIBs)

Applications in Material Science

In the field of material science, this compound is utilized for its advantageous chemical properties, particularly in the realm of polymer chemistry. ontosight.ai

This compound serves a dual role as both a solvent and a reactant in the manufacturing of certain polymers and resins. ontosight.ai Its efficacy as a solvent is due to its ether linkages, which allow it to dissolve a wide array of organic compounds, enhancing the mobility of reactants and increasing the probability of successful chemical transformations. ontosight.ai This property is particularly useful in polymerization reactions. For instance, it has been mentioned as a solvent for the polymerization of monomers such as styrene (B11656) and vinyl acetate. vulcanchem.com

A specific application is its use as an organic solvent in a stripping process for the removal of cyclic siloxane residual monomers from polysiloxane oils. In this process, this compound is added to the polymerization mixture, and the residual monomers are subsequently removed via azeotropic distillation. uni.lu This highlights its role in the purification stage of polymer production, ensuring a higher quality final product.

The unique molecular structure of this compound allows for its use in modifying and enhancing the intrinsic properties of polymers. Research indicates its potential to improve characteristics like flexibility and, most notably, thermal stability.

A significant body of research focuses on its application in electrolytes for lithium-ion (Li-ion) and sodium-ion batteries. Electrolytes containing this compound have demonstrated increased thermal stability and higher flash points compared to conventional carbonate-based solvents. smolecule.comresearchgate.net This enhancement of thermal properties is crucial for improving the safety of energy storage devices. researchgate.netresearchgate.net For example, its use in a gel-polymer electrolyte (GPE) confined within a methacrylate-based polymer matrix has been shown to improve thermal properties while maintaining suitable ionic conductivity and electrochemical stability. researchgate.netresearchgate.net The addition of such heat-resistant additives can create a tight entanglement network within the polymer structure, leading to improved heat resistance of the composite material. mdpi.com

| Property Modified | Polymer System | Application Context | Research Finding |

| Thermal Stability | Methacrylate-based polymer matrix | Gel-Polymer Electrolytes (GPEs) for Li-ion Batteries | Confirmed improved thermal properties and overall safety of the battery cell. researchgate.netresearchgate.net |

| Thermal Stability | Hard Carbon Electrodes | Electrolytes for Li-ion Batteries | At 60°C, glyoxylic-acetal-based electrolytes improve the stability of hard carbon electrodes. researchgate.net |

| Flexibility | General Polymer Systems | Material Modification | Its unique structure is cited as allowing for modifications that enhance polymer flexibility. |

| Ionic Conductivity | Glyoxal-based Electrolytes | Sodium-Ion Batteries | Incorporation of the compound enhanced ionic conductivity and cycling stability. |

Synthesis of Specialized Derivatives and Compounds

As a stable acetal, this compound can act as a valuable chemical intermediate or building block in the synthesis of other complex organic molecules, including pharmaceutical intermediates. smolecule.com Its primary role in organic synthesis is often associated with the formation of acetals and the stabilization of reactive intermediates.

In the context of complex organic synthesis, achieving high selectivity is crucial. Stereoselective reactions favor the formation of one stereoisomer over another, while regioselective reactions favor one constitutional isomer. organic-chemistry.org While this compound is utilized as an intermediate in organic synthesis, its specific role in directing stereoselective or regioselective outcomes is not extensively detailed in available research. Its application lies more in its function as a stable building block that can be carried through multi-step syntheses. The synthesis of certain compounds can be stereoselective, but the direct involvement of this compound as the agent of selectivity is not explicitly documented. nih.govmdpi.comresearchgate.net

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic chemistry for building molecular complexity. synchrotron-soleil.fr This is often achieved through the use of specific catalysts. While this compound participates in reactions where C-C bonds may be formed, there is no direct evidence to suggest it acts as a catalyst for such transformations. Rather, it serves as a precursor or an intermediate compound which can then be subjected to further reactions. smolecule.com For example, it can undergo hydrolysis to form glyoxal and ethanol, with glyoxal itself being a reactive precursor for other syntheses. smolecule.com

The development of green or environmentally benign catalyst systems is a major focus in modern chemistry. Research has explored the use of natural acid catalysts, such as citric acid and tartaric acid, for the synthesis of this compound itself. These catalysts are seen as environmentally friendly alternatives to conventional mineral acids for acetalization reactions. However, the role of this compound as a component in the development of new, green catalyst systems for other reactions is not a documented application. Its contribution to environmental considerations is more related to its use in processes that might improve safety, such as enhancing the thermal stability of battery electrolytes. researchgate.net

Other Specialized Research Applications (e.g., Low-Toxicity Preservative Research)

Research into safer and less toxic alternatives to traditional preservatives, such as formaldehyde (B43269), has led to the investigation of various chemical compounds. Among these, this compound has been identified as a compound with potential applications as a low-toxicity preservative, particularly for human and animal corpses. pharmaffiliates.com The interest in this compound stems from its chemical nature as a glyoxal acetal, which suggests a mechanism of action that could provide preservative effects with a more favorable safety profile compared to conventional agents.

The toxicological properties of this compound have not been fully investigated. chemsrc.comcoleparmer.com However, it is classified as a non-hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov This classification is supported by reports to the European Chemicals Agency (ECHA) C&L Inventory, where it was reported as not meeting the GHS hazard criteria. nih.gov

The preservative action of this compound is hypothesized to be related to its hydrolysis products. In the presence of water, it can break down to form glyoxal and ethanol. smolecule.com Glyoxal itself is known to have bactericidal properties. oecd.org Research has shown that glyoxal demonstrates significantly lower toxicity compared to formaldehyde. For instance, upon ingestion by test animals, glyoxal is approximately 1,000 times less toxic than formaldehyde and about 300 times less toxic than glutaraldehyde (B144438) upon ingestion or skin contact. google.com

Studies on glyoxal-containing cellulose (B213188) ether have shown no significant acute toxic effects on various aquatic organisms, including microbial strains, Daphnia magna, and zebrafish embryos. researchgate.net This further supports the notion of glyoxal and its derivatives being of low toxicity.

While direct, in-depth research on the preservative efficacy of this compound is not extensively published, its potential as a safer alternative in applications like embalming is recognized. The search for formalin substitutes is an active area of research, with compounds that can offer effective fixation and preservation without the associated health hazards being of great interest. nih.gov The mechanism of action for preservatives often involves cross-linking proteins and inhibiting microbial growth, and the hydrolysis of this compound to glyoxal would facilitate such processes. smolecule.comresearchgate.net

The following tables summarize the available information on the properties and toxicity of this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H22O4 |

| Molecular Weight | 206.28 g/mol |

| CAS Number | 3975-14-2 |

| Appearance | Colorless liquid |

| Boiling Point | Higher than simpler ethers |

| Solubility | Soluble in organic solvents |

Source: nih.govsmolecule.comontosight.ai

Table 2: Summary of Toxicity Information for this compound

| Health Effect | Finding |

|---|---|

| Eye Irritation | May cause eye irritation. chemsrc.comcoleparmer.com |

| Skin Irritation | May cause skin irritation. chemsrc.comcoleparmer.com |

| Ingestion | May cause irritation of the digestive tract. chemsrc.comcoleparmer.com |

| Inhalation | May cause respiratory tract irritation. chemsrc.comcoleparmer.com |

| Chronic Effects | No information found. chemsrc.comcoleparmer.com |

| GHS Hazard Classification | Does not meet GHS hazard criteria. nih.gov |

The toxicological properties of this substance have not been fully investigated. chemsrc.comcoleparmer.com

Table 3: Comparative Toxicity of Aldehydes

| Compound | LD50 (Oral, Rat) | Notes |

|---|---|---|

| Glyoxal | > 2960 mg/kg | Low to moderate toxicity. researchgate.neteuropa.eu |

| Formaldehyde | Significantly more toxic than glyoxal. | Known carcinogen and irritant. google.com |

| Glutaraldehyde | Less toxic than formaldehyde, but more toxic than glyoxal. | Irritant and carcinogen. google.com |

Analytical Methodologies for 1,1,2,2 Tetraethoxyethane Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and properties of 1,1,2,2-tetraethoxyethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the ethoxy groups exhibit characteristic signals. The methylene (B1212753) protons (OCH₂) typically appear as a multiplet, while the methyl protons (CH₃) present as a triplet. The integration of these signals corresponds to the number of protons in each environment, confirming the presence and ratio of the ethoxy groups.

¹³C NMR spectroscopy provides further structural validation by identifying the carbon skeleton. Distinct signals are observed for the central ethane (B1197151) carbons, the methylene carbons of the ethoxy groups, and the terminal methyl carbons. The chemical shifts of these signals are indicative of their bonding and electronic environment.

| NMR Data for this compound | |

| Technique | Key Signals (δ) |

| ¹H NMR (in CDCl₃) | 3.50–3.65 (m, 8H, OCH₂CH₃), 1.20–1.25 (t, 12H, J = 7.0 Hz, CH₃) |

| ¹³C NMR (in CDCl₃) | 99.5 (C-O central carbons), 63.2 (OCH₂CH₃), 15.1 (CH₃) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgetamu.edu It is the preferred method for assessing the purity of this compound and for detecting it at trace levels.

In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. etamu.edu As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. nist.gov

This technique is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org For this compound, GC-MS can confirm its identity and quantify its presence even in complex mixtures. wikipedia.org The fragmentation pattern is characterized by the loss of ethoxy groups, which is consistent with its acetal (B89532) structure.

| GC-MS Data for this compound | |

| Technique | Key Information |

| Gas Chromatography | Retention time is used for separation and initial identification. |

| Mass Spectrometry (EI-MS, 70 eV) | m/z 206 [M⁺] (molecular ion), m/z 149 [M⁺ – C₂H₅O], m/z 103 [C₅H₁₁O₂⁺] |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable separation technique used in the analysis of this compound. While GC-MS is suitable for volatile compounds, HPLC can be employed for less volatile samples or when derivatization is not desirable. A reverse-phase HPLC method can be utilized for the analysis of tetraethyl ethane-1,1,2,2-tetracarboxylate, a related compound, using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This methodology can be adapted for this compound, particularly for preparative separations to isolate impurities or for pharmacokinetic studies.

X-ray Photoelectron Spectroscopy (XPS) for Electrode-Electrolyte Interphases

In the context of its application in energy storage, particularly in sodium-ion and lithium-ion batteries, X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for studying the electrode-electrolyte interphases. db-thueringen.deresearchgate.net When this compound is used as a solvent or co-solvent in an electrolyte, it influences the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI). db-thueringen.denih.gov

XPS provides elemental and chemical state information about the surface of the electrodes after cycling. By analyzing the core level spectra of elements like carbon, oxygen, fluorine, and the respective metal ions from the electrode and salt, researchers can deduce the chemical composition of the interphase layers. Studies have shown that electrolytes containing this compound can form thicker and more protective interphases, which is crucial for inhibiting electrode degradation and improving the cycling stability of batteries. db-thueringen.deresearchgate.net Post-mortem XPS analysis of electrodes cycled with this compound-based electrolytes has revealed the chemical nature of these protective films. db-thueringen.denih.gov

In Situ Raman Spectroscopy for Intercalation Mechanisms

In situ Raman spectroscopy is a powerful technique for probing the structural changes and interactions within a battery during its operation. It provides real-time molecular-level information about the intercalation of ions into the electrode materials. d-nb.info When this compound is part of the electrolyte, this technique can monitor changes in the vibrational modes of both the electrode material (e.g., graphite) and the electrolyte components. researchgate.net

This method allows for the observation of solvent co-intercalation phenomena, where solvent molecules, along with the alkali metal ions, enter the layers of the electrode. researchgate.net The Raman spectra can reveal the formation of specific graphite (B72142) intercalation compounds and track the evolution of the electrode's crystal structure during charging and discharging. researchgate.netresearchgate.net Such insights are critical for understanding the reaction mechanisms and the factors that affect the performance and stability of the battery.

Operando X-ray Diffraction (XRD) for Structural Changes in Electrodes

Operando X-ray Diffraction (XRD) is another vital in-situ technique used to investigate the crystallographic changes in the electrode materials of a battery during electrochemical cycling. nih.gov By collecting XRD patterns while the battery is charging and discharging, researchers can directly observe the phase transitions and changes in the lattice parameters of the anode and cathode materials. researchgate.net

When this compound is a component of the electrolyte, operando XRD helps to understand how it affects the structural evolution of the electrodes upon ion intercalation. researchgate.net For instance, it can be used to study the co-intercalation of solvated ions into graphite, leading to the formation of different stages of graphite intercalation compounds. researchgate.net This information, often combined with other techniques like Raman spectroscopy and molecular dynamics simulations, provides a comprehensive picture of the electrochemical processes occurring within the battery. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic methods, particularly when coupled with mass spectrometry (GC-MS), are the preferred techniques for the trace-level detection of this compound. Effective quantification, however, relies on robust sample preparation and preconcentration steps to isolate the analyte from complex sample matrices.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, isolation, and enrichment of analytes in a single step. researchgate.netnih.gov For the analysis of this compound in aqueous samples, SPME is a key method for preconcentration. The technique utilizes a fused-silica fiber coated with a selective stationary phase. When the fiber is exposed to the sample, analytes partition from the sample matrix to the fiber coating until equilibrium is reached. nih.gov

The selection of the fiber coating is critical and depends on the polarity of the target analyte. For a compound like this compound, a nonpolar or bipolar fiber is often suitable. Commercially available fibers with various coatings, such as Polydimethylsiloxane (PDMS) or PDMS-Divinylbenzene (DVB), offer different selectivities. researchgate.net After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. SPME offers several advantages, including simplicity, speed, and minimal solvent usage, making it an environmentally friendly choice for sample preparation. nih.govuwaterloo.ca

Table 1: Common SPME Fiber Coatings and Their Properties

| Fiber Coating | Polarity | Maximum Operating Temperature (°C) | Typical Analytes |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | Nonpolar | 280 | Volatiles, Nonpolar semivolatiles |

| Polyacrylate (PA) | Polar | 320 | Polar semivolatiles (e.g., phenols) |

| PDMS/Divinylbenzene (DVB) | Bipolar | 270 | Polar volatiles |

| Carboxen/PDMS | Bipolar | 320 | Gases and low molecular weight volatiles |

This table is generated based on data from multiple sources. researchgate.netnih.gov

Purge-and-trap is a dynamic headspace technique widely used for extracting and concentrating volatile organic compounds (VOCs) like this compound from aqueous and solid samples. sigmaaldrich.com This method is particularly effective for compounds with boiling points below 200°C that are insoluble or poorly soluble in water. gcms.czepa.gov

The process involves bubbling an inert gas (the purge gas, typically helium or nitrogen) through the sample. gcms.cz The volatile analytes are transferred from the liquid or solid phase to the vapor phase and are then swept by the purge gas into an adsorbent trap. sigmaaldrich.comgcms.cz The trap contains one or more adsorbent materials, such as Tenax®, silica (B1680970) gel, or carbon molecular sieves, which retain the VOCs while allowing the purge gas and water vapor to pass through. gcms.czepa.gov After purging is complete, the trap is rapidly heated, and the flow of the GC carrier gas is redirected through the trap. This desorbs the analytes from the trap onto the gas chromatographic column for separation and detection. gcms.cz This preconcentration step significantly enhances detection limits, allowing for quantification at parts-per-billion (ppb) levels. sigmaaldrich.com

Table 2: Key Parameters in Purge-and-Trap Analysis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Purge Gas | Inert gas used to strip volatiles from the sample. | Helium or Nitrogen |

| Purge Time | Duration of purging, affects extraction efficiency. | 10-15 minutes |

| Sample Temperature | Heating the sample can increase purging efficiency for less volatile compounds. | Ambient to 50°C copernicus.org |

| Adsorbent Trap | Material(s) used to capture purged analytes. | Multi-bed traps (e.g., Tenax®, Carbopack™, Carbosieve™) |

| Desorption Temperature | Temperature at which analytes are released from the trap. | ~250°C for carbon-based traps gcms.cz |

This table is generated based on data from multiple sources. gcms.czcopernicus.orgteledynelabs.com

For accurate quantification of this compound, a calibration curve is essential. This is typically generated by analyzing a series of standards of known concentrations. However, when analyzing samples with complex matrices, such as soil or biological fluids, the sample matrix itself can interfere with the analytical signal, a phenomenon known as the matrix effect. csic.es

Matrix effects can cause either signal suppression or enhancement, leading to inaccurate quantification if not properly addressed. csic.esmdpi.com The effect arises from co-eluting matrix components that affect the ionization efficiency of the target analyte in the mass spectrometer's source. chromatographyonline.com To compensate for these effects, matrix-matched calibration is a common strategy. chromatographyonline.com This involves preparing the calibration standards in a blank matrix extract that is similar to the samples being analyzed. Alternatively, the use of an appropriate internal standard, ideally an isotopically labeled version of the analyte, can effectively correct for both matrix effects and variations in sample preparation recovery. chromatographyonline.com The matrix factor (MF) can be calculated to quantify the extent of the signal suppression or enhancement. csic.es

Electrochemical Characterization Techniques

Electrochemical methods are crucial for investigating the properties of this compound when it is used as a solvent or component in electrolyte systems, such as in sodium-ion or lithium-ion batteries. db-thueringen.denih.govresearchgate.net These techniques probe the electrochemical stability and reaction mechanisms at the electrode-electrolyte interface.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical behavior of a system. sciepub.com For this compound, CV is employed to determine its electrochemical stability window when used in an electrolyte formulation. researchgate.netresearchgate.net The method involves scanning the potential of a working electrode linearly with time between two set limits while measuring the resulting current. libretexts.org

The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the oxidation and reduction processes occurring within the potential range. sciepub.comlibretexts.org Studies on electrolytes containing this compound (often referred to as TEG) have used CV to establish the potential limits within which the electrolyte remains stable and does not undergo decomposition. researchgate.netresearchgate.net This is critical for battery applications, as the electrolyte must be stable over the operating voltage range of the electrodes.

Galvanostatic Cycling with Potential Limitation (GCPL) is a standard protocol for testing the performance of battery cells and capacitors. biologic.netbiologic.net This technique is applied to systems utilizing electrolytes containing this compound to evaluate key performance metrics like capacity, cycling stability, and rate capability. db-thueringen.deresearchgate.netresearchgate.net

In the GCPL method, a constant current is applied to the electrochemical cell, causing it to charge or discharge. biologic.net The process continues until the cell voltage reaches a predefined upper or lower limit, at which point the current is reversed. biologic.net By repeatedly cycling the cell between these potential limits, one can assess the capacity retention and efficiency over many cycles. For instance, in studies of sodium-ion batteries with a this compound-based electrolyte, GCPL has been used to pre-sodiate electrodes and to perform long-term cycling tests at various current rates to determine the stability and performance of the system. db-thueringen.de

Table 3: Example GCPL Parameters for a Sodium-Ion Battery System

| Parameter | Value/Range | Purpose |

|---|---|---|

| Cell Type | Three-electrode Swagelok cell | Allows monitoring of individual electrode potentials. db-thueringen.de |

| Electrolyte | 1 M NaTFSI in TEG/PC (3:7) | System under investigation. db-thueringen.de |

| Current Rate | 37 mA/g, 182 mA/g, 372 mA/g | To test rate capability. db-thueringen.de |

| Potential Limits (Positive Electrode) | 2.0–3.8 V vs Na/Na+ | Defines the operating voltage window for the cathode. db-thueringen.de |

| Potential Limits (Anode) | 0.05–2.0 V vs Na/Na+ | Defines the operating voltage window for the anode. db-thueringen.de |

| Number of Cycles | 5 (for pre-sodiation), >100 (for stability) | To form the SEI and to test long-term performance. db-thueringen.deresearchgate.net |

This table is generated based on data from a study on sodium-ion batteries. db-thueringen.deresearchgate.net

Electrolyte Conductivity and Viscosity Measurements

The performance of an electrolyte in an electrochemical device is critically dependent on its transport properties, namely ionic conductivity and viscosity. For electrolytes incorporating this compound (TEG), these parameters are extensively measured to evaluate their suitability, often in comparison to conventional carbonate-based electrolytes.

Research indicates that electrolytes based on pure this compound with a lithium or sodium salt exhibit lower ionic conductivity compared to standard electrolytes like LP30 (1 M LiPF6 in ethylene (B1197577) carbonate/dimethyl carbonate) at room temperature. db-thueringen.de However, its properties can be significantly enhanced by mixing it with co-solvents. For instance, an electrolyte comprising 1 M Sodium Trifluoromethanesulfonimide (NaTFSI) in a 3:7 mixture of TEG and Propylene (B89431) Carbonate (PC) shows favorable properties for sodium-ion systems. db-thueringen.de Similarly, a mixture of 1 M Lithium bis(fluorosulfonyl)imide (LiFSI) in a 2:3 ratio of TEG and 1,3-dioxolane (B20135) (DOL), designated DT2F, has been shown to possess good transport properties for lithium-ion batteries. db-thueringen.de

Viscosity and conductivity are inversely related and are measured across a range of operating temperatures. While the viscosity of TEG-based electrolytes may be higher than conventional ones at room temperature, they can exhibit lower viscosity at elevated temperatures (e.g., above 10°C for DT2F compared to LP30). db-thueringen.de Conversely, the conductivity of TEG-based mixtures can surpass that of standard electrolytes at lower temperatures (e.g., below 20°C for DT2F). db-thueringen.de These measurements are crucial for determining the operational temperature range of a battery.

The following tables summarize conductivity and viscosity data from research studies.

| Electrolyte Composition | Temperature (°C) | Conductivity (mS/cm) | Reference |

|---|---|---|---|

| 1 M NaTFSI in EC/DMC (1:1) | 20 | 8.67 | db-thueringen.de |

| 1 M LiFSI in TEG:DOL (2:3) | Room Temp. | 3.61 | db-thueringen.de |

| 1 M LiTFSI in TEE | -10 | 0.4 | patsnap.com |

| 1 M LiTFSI in TEE | 20 | 1.2 | patsnap.com |

| 1 M LiTFSI in TEE:PC (1:1 w/w) | 20 | 2.9 | patsnap.com |

| Electrolyte Composition | Temperature (°C) | Viscosity (mPa·s) | Reference |

|---|---|---|---|

| 1 M NaTFSI in EC/DMC (1:1) | 20 | 3.3 | db-thueringen.de |

| 1 M LiFSI in TEG:DOL (2:3) | Room Temp. | 2.24 | db-thueringen.de |

Electrochemical Stability Window Determination

The electrochemical stability window (ESW) defines the voltage range over which an electrolyte remains stable without undergoing reductive or oxidative decomposition. cas.cn A wide ESW is essential for the development of high-voltage batteries. For electrolytes containing this compound, the ESW is typically determined using linear sweep voltammetry or cyclic voltammetry. db-thueringen.dedb-thueringen.depatsnap.com

This characterization is performed in a three-electrode cell. db-thueringen.de The setup generally consists of an inert working electrode (such as platinum or glassy carbon), a counter electrode (often oversized activated carbon or lithium metal), and a reference electrode (commonly a silver wire or lithium metal). db-thueringen.dedb-thueringen.de During the measurement, the potential of the working electrode is swept towards both anodic (positive) and cathodic (negative) limits, and the resulting current is recorded. db-thueringen.depatsnap.com

Accelerating Rate Calorimetry (ARC) for Thermal Runaway Studies

Accelerating Rate Calorimetry (ARC) is a critical technique for assessing the thermal hazard potential of chemicals and battery components. ptb.denetzsch.com It is specifically designed to simulate a worst-case thermal runaway scenario by maintaining an adiabatic environment, where no heat is exchanged with the surroundings. ptb.denetzsch.com This method is essential for studying the thermal stability of electrolytes containing this compound, which are often proposed as safer alternatives to flammable conventional electrolytes due to their higher flash points. db-thueringen.dedb-thueringen.de

An ARC experiment measures the temperature and pressure changes of a sample as a function of time under adiabatic conditions. paralab.pt The primary mode of operation is typically "Heat-Wait-Search" (HWS). paralab.pt

Heat : The sample is heated to a specified starting temperature. paralab.pt

Wait : The system waits for the sample to achieve thermal equilibrium. paralab.pt

Search : The instrument monitors the sample's temperature for any self-heating. If the rate of temperature increase exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument detects the onset of an exothermic reaction. paralab.pt

Once an exotherm is detected, the calorimeter enters adiabatic mode, where the surrounding heaters match the sample's temperature, preventing any heat loss. ptb.de This allows for the precise measurement of the self-heating rate. The resulting data helps to determine key safety parameters:

Onset temperature of thermal runaway : The temperature at which the self-sustaining exothermic reaction begins. mathworks.com

Temperature and pressure rates : The maximum rate of temperature and pressure increase during the reaction. paralab.pt

Adiabatic temperature rise : The total temperature increase resulting from the decomposition.

This information is crucial for designing safer battery systems and establishing safe operating limits by understanding the conditions that could lead to a thermal runaway event. paralab.ptmathworks.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are foundational to the theoretical study of molecules, providing detailed information about electronic properties that govern structure and reactivity. taylor.edusmu.edu These approaches, rooted in quantum mechanics, can be broadly categorized into wave function theory (WFT) and density functional theory (DFT). taylor.edu WFT offers a systematic way to approach the exact solution of the many-electron Schrödinger equation, while DFT focuses on the total electron density to determine chemical properties. taylor.educecam.org For a molecule like 1,1,2,2-tetraethoxyethane, these calculations can elucidate the electronic structure, including the distribution of electron density, atomic charges, and the nature of molecular orbitals, which are critical for understanding chemical behavior. smu.edu

The application of quantum chemical methods allows for the prediction of reactivity. scienceopen.com Key aspects such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's susceptibility to electrophilic and nucleophilic attack. The potential energy surface for various reactions can be mapped to identify transition states and reaction barriers. scienceopen.com This is relevant for understanding the types of chemical reactions that this compound undergoes, which include:

Hydrolysis : In the presence of an acid or base catalyst and water, the compound can hydrolyze to form glyoxal (B1671930) and ethanol (B145695).

Oxidation : It can be oxidized to create corresponding aldehydes or carboxylic acids.

Substitution : The ethoxy groups are susceptible to substitution with other functional groups under specific reaction conditions.

The stability of the acetal (B89532) structure is attributed to the electron-donating effects of the four ethoxy groups attached to the ethane (B1197151) backbone.

Molecular Dynamics Simulations for Electrolyte Structure and Ion Coordination

Molecular dynamics (MD) simulations are a significant computational technique used to study the complex interactions within electrolyte systems containing this compound. nih.govglobalauthorid.com These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the electrolyte structure and the coordination of ions. diva-portal.org

In the context of lithium-ion batteries, this compound (referred to as TEG in some studies) has been investigated as a component of novel, safer electrolyte formulations. nih.govdb-thueringen.de Researchers have used MD simulations to gain insights into the local structure and lithium-ion (Li+) coordination in electrolytes composed of this compound, propylene (B89431) carbonate (PC), and various conducting salts. nih.govdb-thueringen.de One study focused on electrolytes for high-voltage Ni-rich cathodes, examining the influence of salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium bis(fluorosulfonyl)imide (LiFSI), along with additives such as lithium bis(oxalato)borate (LiBOB) and lithium difluoro(oxalato)borate (LiDFOB). db-thueringen.de

To accurately model these systems, polarizable forcefields have been developed. researchgate.net For instance, an AMOEBA-like polarizable forcefield was parameterized for electrolytes based on tetraethoxy-glyoxal acetals and propylene carbonate, with the resulting forcefield validated against ab-initio data and experimental properties. researchgate.net

Table 1: Investigated Electrolyte Formulations in MD Simulations

| Base Solvent | Co-Solvent | Conducting Salt (1 M) | Additive (2 wt%) |

| This compound (TEG) | Propylene Carbonate (PC) | LiTFSI | None |

| This compound (TEG) | Propylene Carbonate (PC) | LiFSI | None |

| This compound (TEG) | Propylene Carbonate (PC) | LiTFSI | LiBOB |

| This compound (TEG) | Propylene Carbonate (PC) | LiFSI | LiDFOB |

This table is based on electrolyte formulations described in a study by Klein, M., et al. db-thueringen.de